3-(1,3-Benzothiazol-2-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]propan-1-one
CAS No.:
Cat. No.: VC14762451
Molecular Formula: C21H21ClN2O2S
Molecular Weight: 400.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21ClN2O2S |
|---|---|
| Molecular Weight | 400.9 g/mol |
| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C21H21ClN2O2S/c22-16-7-5-15(6-8-16)21(26)11-13-24(14-12-21)20(25)10-9-19-23-17-3-1-2-4-18(17)27-19/h1-8,26H,9-14H2 |
| Standard InChI Key | QNLOJGQRPZKVAS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCC3=NC4=CC=CC=C4S3 |
Introduction
Synthesis and Preparation
The synthesis of such compounds often involves multi-step reactions, including:
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Condensation Reactions: To form the propan-1-one backbone.
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Nucleophilic Substitution: To introduce the chlorophenyl group.
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Ring Formation: To create the benzothiazole and piperidine rings.
A detailed synthesis protocol would require specific reagents and conditions tailored to the desired compound.
Biological Activity
Compounds with benzothiazole and piperidine rings have been studied for various biological activities, including:
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Neurotransmitter Modulation: Potential interaction with serotonin or dopamine receptors.
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Antimicrobial Activity: Some benzothiazoles have shown activity against bacteria and fungi.
Research Findings and Data
Given the lack of direct information, we can look at related compounds for insights:
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